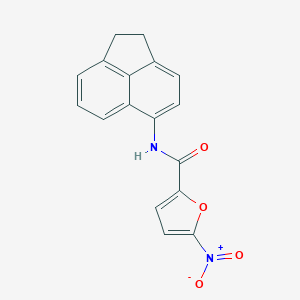
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide, commonly known as DANI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a unique molecule that has been synthesized through a multi-step process, which involves the reaction of different chemical compounds.
Mécanisme D'action
The mechanism of action of DANI is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids. DANI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DANI has been found to have minimal toxicity in animal studies. It has been shown to have a low affinity for human serum albumin, which suggests that it may have a low risk of drug interactions. DANI has also been found to have a short half-life in the body, which suggests that it may be quickly eliminated from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DANI is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacterial and fungal strains. DANI has also been found to have minimal toxicity in animal studies, which suggests that it may be safe for human use. However, one of the limitations of DANI is its limited solubility in water, which may make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on DANI. One of the potential applications of DANI is in the development of novel antimicrobial agents. Further research is needed to determine the optimal conditions for the synthesis of DANI and to investigate its mechanism of action. In addition, further studies are needed to evaluate the efficacy and safety of DANI in animal models and human clinical trials. Other potential applications of DANI include its use as an anticancer agent and as a tool for studying cellular processes.
Méthodes De Synthèse
The synthesis of DANI involves a multi-step process, which includes the reaction of 1,2-dihydroacenaphthylene with nitric acid, followed by the reaction of the resulting compound with furan-2-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with ammonia. The synthesis method has been optimized to achieve a high yield of pure DANI.
Applications De Recherche Scientifique
DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DANI has been found to exhibit antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. DANI has also been found to inhibit the growth of several fungal strains, including Candida albicans. In addition, DANI has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C17H12N2O4 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-8-9-15(23-14)19(21)22)18-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,18,20) |
Clé InChI |
RKUDBXPUQWKLJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)

![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)

![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)